20(29)-Lupene-1beta,3beta-diol
Overview
Description
20(29)-Lupene-1beta,3beta-diol is a naturally occurring polyol found in the triterpenoid saponin fraction of the plant species Lycopodium clavatum. It is a naturally occurring chemical compound with a variety of biological activities and is used in a variety of scientific research applications.
Scientific Research Applications
Anti-Tumor Properties : Lupane-type triterpenoids, including 20(29)-Lupene-1beta,3beta-diol, have shown potential anti-tumor promoting activity. A study found that these compounds inhibited the activation of the Epstein-Barr virus early antigen and showed strong inhibitory effects in mouse skin tumor promotion tests (Tanaka, Kinouchi, Wada, & Tokuda, 2004).
Anticholinesterase Activity : In a study on Salvia sclareoides, a lupene triterpenetriol closely related to this compound showed significant anticholinesterase activity. This is notable because anticholinesterase agents play a role in treating Alzheimer's disease (Rauter, Branco, Lopes, Justino, Silva, Noronha, Cabrita, Brouard, & Bermejo, 2007).
Antimicrobial Activity : A study of Drypetes inaequalis revealed that triterpenes including this compound showed modest antimicrobial activity against certain bacteria (Awanchiri, Trinh-van-Dufat, Shirri, Dongfack, Nguenang, Boutefnouchet, Fomum, Seguin, Vérité, Tillequin, & Wandji, 2009).
Cytotoxic and Trypanocidal Activities : The compound this compound showed cytotoxicity against certain human tumor cell lines and trypanocidal activity against Trypanosoma cruzi (Rosas, Cordeiro, Campos, Nascimento, Januário, França, Nomizo, Toldo, Albuquerque, & Pereira, 2007).
Antimalarial Agents : Lupeol, a compound closely related to this compound, was used as a scaffold for the synthesis of triterpenoid libraries with potential antimalarial properties (Srinivasan, Srivastava, Pathak, Batra, Raj, Singh, Puri, & Kundu, 2002).
properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-AXLUDCLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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